molecular formula C21H21BrN6OS B12346066 N-(3-bromophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide

N-(3-bromophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide

Cat. No.: B12346066
M. Wt: 485.4 g/mol
InChI Key: ZLSXTAVAGDBOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide is a complex organic compound that features a bromophenyl group, a pentaazatricyclo structure, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bromophenyl intermediate: This can be achieved by bromination of a phenyl precursor.

    Construction of the pentaazatricyclo structure: This step involves cyclization reactions using appropriate nitrogen-containing precursors.

    Coupling reactions: The bromophenyl and pentaazatricyclo intermediates are coupled using a sulfanylacetamide linker under specific conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Green chemistry principles: Minimizing waste and using environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-brominated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[730

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide would depend on its specific application. For instance:

    Biological activity: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Chemical reactivity: The compound’s reactivity can be attributed to the presence of reactive functional groups like the bromophenyl and sulfanylacetamide moieties.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide: Similar structure with a chlorine atom instead of bromine.

    N-(3-fluorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of N-(3-bromophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H21BrN6OS

Molecular Weight

485.4 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H21BrN6OS/c22-15-7-4-8-16(11-15)23-19(29)13-30-21-25-24-20-18-12-17(14-5-2-1-3-6-14)26-28(18)10-9-27(20)21/h1-11,17-18,20,24,26H,12-13H2,(H,23,29)

InChI Key

ZLSXTAVAGDBOAV-UHFFFAOYSA-N

Canonical SMILES

C1C2C3NN=C(N3C=CN2NC1C4=CC=CC=C4)SCC(=O)NC5=CC(=CC=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.